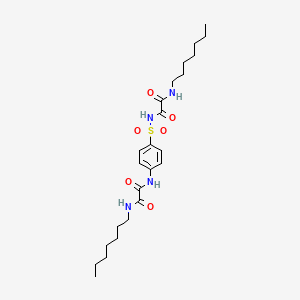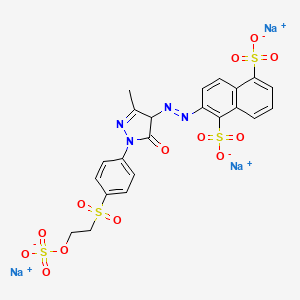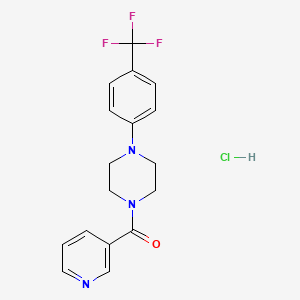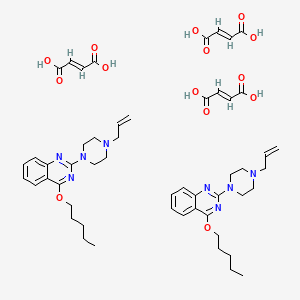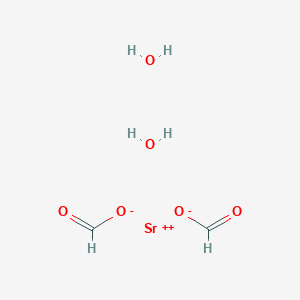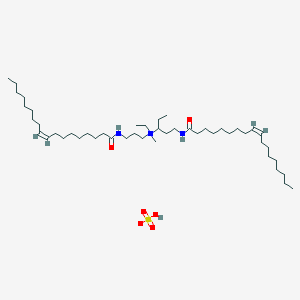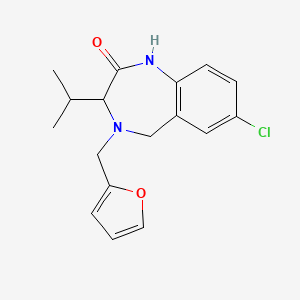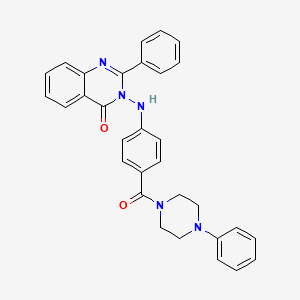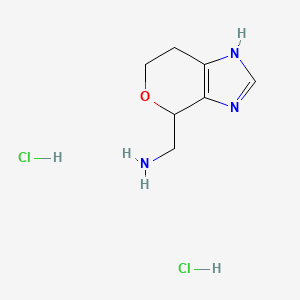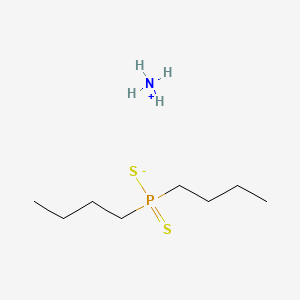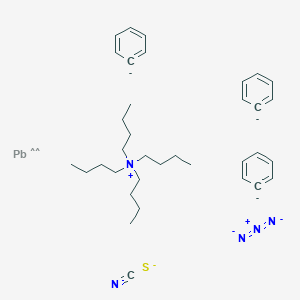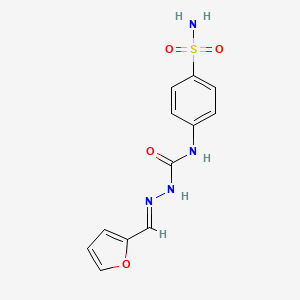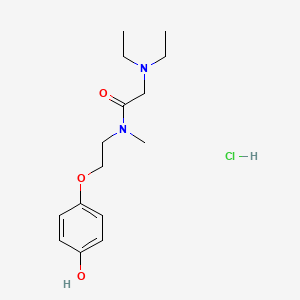
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a diethylamino group, a hydroxyphenoxy group, and a methyl group, all attached to an acetamide backbone. The hydrochloride form of this compound enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hydroquinone with ethyl O-benzenesulfonyl lactate in the presence of an inert atmosphere. The reaction conditions include heating the mixture in an oil bath at 120°C for several hours, followed by extraction and purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenolic compounds, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical assays and as a tool for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl ®-(+)-2-(4-hydroxyphenoxy)propionate: This compound shares a similar hydroxyphenoxy group but differs in its overall structure and functional groups.
4,4’-Dihydroxydiphenyl ether: This compound contains a similar phenoxy group but lacks the acetamide and diethylamino groups.
Uniqueness
Acetamide, 2-(diethylamino)-N-(2-(p-hydroxyphenoxy)ethyl)-N-methyl-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
97703-00-9 |
|---|---|
Molecular Formula |
C15H25ClN2O3 |
Molecular Weight |
316.82 g/mol |
IUPAC Name |
2-(diethylamino)-N-[2-(4-hydroxyphenoxy)ethyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)12-15(19)16(3)10-11-20-14-8-6-13(18)7-9-14;/h6-9,18H,4-5,10-12H2,1-3H3;1H |
InChI Key |
FYPXYRYLHYUZEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N(C)CCOC1=CC=C(C=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


